![molecular formula C20H22N2O4S B6541065 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058184-59-0](/img/structure/B6541065.png)
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
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Description
The compound appears to contain a benzodioxol group, a thiophene group, and a cyclopentyl group. The benzodioxol group is a type of aromatic ether that is often found in pharmaceuticals and natural products. The thiophene group is a five-membered ring containing four carbon atoms and a sulfur atom, which is a common motif in pharmaceuticals and dyes. The cyclopentyl group is a cycloalkane consisting of a five-membered ring of carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The benzodioxol and thiophene groups are aromatic and planar, while the cyclopentyl group is non-aromatic and would likely adopt a puckered conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-18(21-11-14-5-6-15-16(10-14)26-13-25-15)19(24)22-12-20(7-1-2-8-20)17-4-3-9-27-17/h3-6,9-10H,1-2,7-8,11-13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWPHPGIIVRQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(thiophen-2-yl)cyclopentyl)methyl)oxalamide |
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